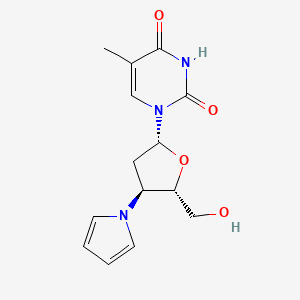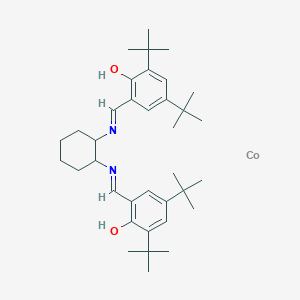
(S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a chiral cobalt(II) complex that is widely used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of bulky tert-butyl groups in the ligand structure enhances the stability and selectivity of the catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:
Preparation of 3,5-di-tert-butylsalicylaldehyde: This is synthesized by the formylation of 3,5-di-tert-butylphenol using a Vilsmeier-Haack reaction.
Formation of the Schiff base ligand: The 3,5-di-tert-butylsalicylaldehyde is reacted with (R,R)-1,2-diaminocyclohexane to form the Schiff base ligand.
Complexation with cobalt(II): The Schiff base ligand is then complexed with cobalt(II) acetate in the presence of a base such as triethylamine to form the final cobalt(II) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can also undergo reduction reactions, reverting cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt(II) complex typically results in the formation of a cobalt(III) complex.
Wissenschaftliche Forschungsanwendungen
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, including epoxidation, cyclopropanation, and Diels-Alder reactions.
Biology: The compound is studied for its potential use in biomimetic oxidation reactions, mimicking the activity of metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug synthesis and development of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism by which (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) exerts its effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The bulky tert-butyl groups create a chiral environment around the cobalt center, enhancing enantioselectivity. The cobalt center can undergo redox changes, allowing it to participate in oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III)
- (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III)
Uniqueness
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is unique due to its high enantioselectivity and stability, attributed to the presence of bulky tert-butyl groups. Compared to its manganese analogs, the cobalt complex often shows different reactivity and selectivity, making it suitable for specific catalytic applications.
Eigenschaften
Molekularformel |
C36H54CoN2O2 |
|---|---|
Molekulargewicht |
605.8 g/mol |
IUPAC-Name |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |
InChI-Schlüssel |
PCZWNUHBFITYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
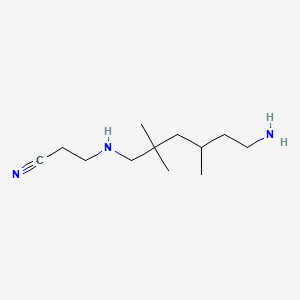
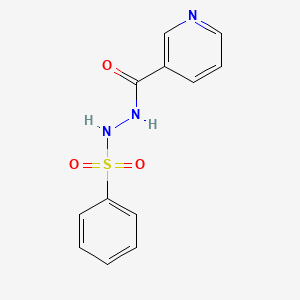

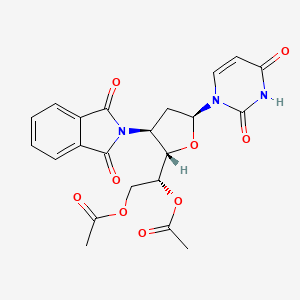

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
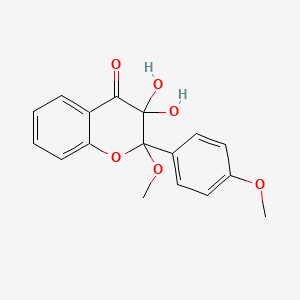
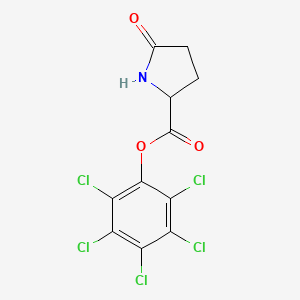
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)


